molecular formula C12H13NO3 B11018338 3-(1,3-benzodioxol-5-yl)-N,N-dimethylprop-2-enamide CAS No. 74957-49-6

3-(1,3-benzodioxol-5-yl)-N,N-dimethylprop-2-enamide

Cat. No.: B11018338
CAS No.: 74957-49-6
M. Wt: 219.24 g/mol
InChI Key: CEUCWGNOCLVFRN-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-N,N-dimethyl-2-propenamide is an organic compound characterized by the presence of a benzodioxole ring attached to a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)-N,N-dimethyl-2-propenamide typically involves the reaction of 1,3-benzodioxole with N,N-dimethylacrylamide under specific conditions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-N,N-dimethyl-2-propenamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-N,N-dimethyl-2-propenamide has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(1,3-Benzodioxol-5-yl)-N,N-dimethyl-2-propenamide exerts its effects involves interactions with specific molecular targets. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one: Known for its stimulant properties.

    4-(1,3-Benzodioxol-5-yl)-tetrahydro-2H-pyran-4-ylmethanamine: Studied for its antioxidant activity.

Uniqueness

3-(1,3-Benzodioxol-5-yl)-N,N-dimethyl-2-propenamide is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic chemistry and potential biological activities make it a compound of significant interest.

Properties

CAS No.

74957-49-6

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N,N-dimethylprop-2-enamide

InChI

InChI=1S/C12H13NO3/c1-13(2)12(14)6-4-9-3-5-10-11(7-9)16-8-15-10/h3-7H,8H2,1-2H3

InChI Key

CEUCWGNOCLVFRN-UHFFFAOYSA-N

Isomeric SMILES

CN(C)C(=O)/C=C/C1=CC2=C(C=C1)OCO2

Canonical SMILES

CN(C)C(=O)C=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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